molecular formula C34H25N B14131825 [1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-

[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-

Cat. No.: B14131825
M. Wt: 447.6 g/mol
InChI Key: LPUDPWGKNCPKTP-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- is a complex organic compound known for its unique structural properties. This compound is widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and perovskite solar cells, due to its excellent hole transport capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- typically involves the reaction of biphenyl derivatives with naphthylamine under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the biphenyl-naphthyl linkage .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, including high-temperature and high-pressure reactors to ensure efficient and high-yield production. The use of automated synthesis machines and continuous flow reactors has also been explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- involves its ability to transport holes in organic electronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs and solar cells. The biphenyl and naphthyl groups facilitate the delocalization of electrons, enhancing the compound’s conductivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- stands out due to its unique combination of biphenyl and naphthyl groups, which provide superior hole transport capabilities and stability in electronic devices. Its structural properties allow for better performance and longevity compared to other similar compounds .

Properties

Molecular Formula

C34H25N

Molecular Weight

447.6 g/mol

IUPAC Name

N-[4-(4-naphthalen-1-ylphenyl)phenyl]-4-phenylaniline

InChI

InChI=1S/C34H25N/c1-2-7-25(8-3-1)27-17-21-31(22-18-27)35-32-23-19-28(20-24-32)26-13-15-30(16-14-26)34-12-6-10-29-9-4-5-11-33(29)34/h1-24,35H

InChI Key

LPUDPWGKNCPKTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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